2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-8-7(11-2)12-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
MMNOUWJVZWXAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization of α-Haloketones with Thioamides
α-Haloketone + Thioamide → Thiazole derivative
- An α-haloketone precursor, such as 2-bromoacetophenone, reacts with a thioamide (e.g., thiourea derivatives) under reflux conditions.
- The cyclization occurs through nucleophilic attack of sulfur on the halogenated carbon, forming the thiazole ring.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| α-Haloketone | Ethanol | Reflux | 4-6 hours | 65-75% |
| Thioamide | - | - | - | - |
- The methoxy group at the 2-position can be introduced by using a methoxy-substituted α-haloketone precursor or via subsequent methylation.
Method B: Hantzsch Thiazole Synthesis
α-Haloketone + Thioamide → Thiazole ring
- The classical Hantzsch method involves condensing α-haloketones with thioamides in the presence of a base such as sodium ethoxide.
- The reaction proceeds via nucleophilic substitution followed by cyclization.
| Reagent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| α-Haloketone | Ethanol | Sodium ethoxide | Reflux | 3-5 hours | 70-80% |
- The methoxy group can be incorporated by starting with a methoxy-substituted α-haloketone or through methylation of the thiazole ring post-synthesis.
Method C: Multi-Step Synthesis via Intermediate Formation
Step 1: Synthesis of 2-Methoxy-1,3-thiazole-5-carboxylic Acid
- Starting from 2-methoxyacetaldehyde, react with thiourea under oxidative cyclization conditions to form the thiazole core.
Step 2: Functionalization at the 5-Position
- The carboxylic acid group is introduced via oxidation or carboxylation of the methyl group at the 5-position.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-methoxyacetaldehyde + thiourea | Reflux, oxidative conditions | 60-70% |
| 2 | Oxidants (e.g., KMnO₄) | Controlled oxidation | 55-65% |
- This approach allows for precise functionalization and high regioselectivity.
Summary of Data Table for Synthetic Routes
| Method | Starting Materials | Key Reactions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|---|
| Cyclization of α-Haloketones with Thioamides | α-Haloketone + Thioamide | Nucleophilic cyclization | Simple, high yield | Requires specific precursors | 65-80% |
| Hantzsch Thiazole Synthesis | α-Haloketone + Thioamide | Base-promoted cyclization | Widely used, versatile | Limited regioselectivity control | 70-85% |
| Multi-Step Functionalization | Methoxy aldehyde + Thiourea | Oxidation, carboxylation | Precise functionalization | More steps, longer synthesis | 55-70% |
Research Findings and Optimization
- Selectivity and Yield: Studies indicate that the choice of substituents on the α-haloketone significantly affects the regioselectivity and yield of the thiazole ring formation.
- Functional Group Compatibility: Methoxy groups are sensitive to harsh conditions; thus, milder oxidative methods are preferred to preserve the methoxy functionality.
- Reaction Conditions: Reflux temperatures between 80–120°C with polar solvents such as ethanol or dimethylformamide (DMF) optimize cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Observations :
Chain Length and Functional Group Modifications
Key Observations :
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrogen-bonding capacity compared to ester derivatives, which may improve target binding in enzymatic assays .
- Biological Activity: Propanoic acid derivatives with extended conjugated systems (e.g., thiazolidinone moieties) show potent inhibition of ADAMTS5, suggesting that structural complexity enhances bioactivity .
Biological Activity
2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid is a thiazole derivative that has attracted significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology, neurology, and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a thiazole ring with a methoxy group attached to the propanoic acid moiety. Its molecular formula is with a molecular weight of 187.22 g/mol. The structural representation is as follows:
This unique structure contributes to its biological properties, allowing it to interact with various biological targets.
While the precise mechanism of action for this compound is not fully elucidated, thiazole derivatives generally exhibit activity through several pathways:
- Inhibition of Enzymes : Many thiazole compounds inhibit key enzymes involved in inflammation and cancer pathways.
- Modulation of Signaling Pathways : These compounds can influence cell signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress by scavenging free radicals.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Potential
Studies involving various tumor cell lines have shown that this compound can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 15 |
| HCT116 | 20 |
| PC3 | 12 |
These findings highlight its potential as an anticancer therapeutic agent.
Neuroprotective Activity
Recent studies suggest that thiazole derivatives, including this compound, may protect against neurodegenerative disorders by modulating oxidative stress pathways. It has shown promise in reducing neurotoxicity induced by oxidative agents in cellular models.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from:
- Bacillus subtilis : 4.69 - 22.9 µM
- Staphylococcus aureus : 5.64 - 77.38 µM
- Escherichia coli : 2.33 - 156.47 µM
These results suggest its potential utility in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Anticancer Research : In vitro studies have confirmed its efficacy against multiple cancer cell lines, demonstrating significant cytotoxicity and indicating its potential as a lead compound for further development.
- Neuroprotection Studies : Research on neuroprotective effects showed that the compound could restore cellular viability in models subjected to oxidative stress, suggesting its application in neurodegenerative diseases .
- Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed that it inhibits the growth of various pathogens, supporting its use as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid?
The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by functionalization with methoxy and propanoic acid groups. Key steps include:
- Thiazole Core Construction : Condensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80–90°C) to form the 1,3-thiazole scaffold .
- Methoxy Group Introduction : Nucleophilic substitution or coupling reactions using methoxide sources (e.g., NaOMe) under anhydrous conditions to ensure regioselectivity .
- Propanoic Acid Attachment : Alkylation or Michael addition with acrylate derivatives, followed by hydrolysis (e.g., HCl reflux) to yield the carboxylic acid .
Critical Consideration : Monitor reaction intermediates via TLC or HPLC to avoid side products like over-alkylation or incomplete hydrolysis.
Q. How is the compound characterized structurally?
Standard characterization methods include:
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly polar due to the carboxylic acid group; soluble in DMSO, methanol, and aqueous buffers (pH >5). Poor solubility in non-polar solvents (e.g., hexane) .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C. Avoid prolonged exposure to bases (>pH 9), which may hydrolyze the thiazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to enhance regioselectivity and reduce byproducts .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for thiazole formation to increase reaction rates .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during methoxy group introduction to minimize side reactions .
Data-Driven Example : A study achieved 85% yield by replacing traditional reflux with microwave-assisted synthesis (120°C, 20 min) for thiazole intermediates .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or enzyme inhibition assays may arise from:
- Assay Variability : Standardize protocols (e.g., MIC values using CLSI guidelines) to ensure reproducibility .
- Compound Purity : Verify purity via HPLC (>98%) to exclude confounding effects from impurities .
- Structural Analogues : Compare activity against structurally similar compounds (e.g., 3-(thiazol-2-yl)propanoic acid) to isolate the methoxy group’s contribution .
Q. What computational methods support mechanistic studies of its reactivity?
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing Fukui indices for the thiazole ring .
- Molecular Docking : Model interactions with biological targets (e.g., bacterial enzymes) to guide SAR studies .
Case Study : ICReDD’s quantum chemical reaction path search identified optimal conditions for thiazole functionalization, reducing trial-and-error experimentation .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Thiazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole Formation | Thiourea, α-bromo ketone, EtOH, reflux | 75–88 | |
| Methoxy Introduction | NaOMe, DMF, 60°C, 4 hr | 82 | |
| Propanoic Acid Hydrolysis | 6M HCl, reflux, 8 hr | 70–75 |
Q. Table 2: Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Methoxy (-OCH3) | 3.82 (s, 3H) | 1265 (C-O) |
| Propanoic Acid (-COOH) | 2.65 (q, 2H), 12.1 (s) | 1715 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
